4-Chloro-1-propyl-1H-indazol-3-amine
Overview
Description
4-Chloro-1-propyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indazole derivatives, such as 4-chloro-1-propyl-1h-indazol-3-amine, are often used in the synthesis of various pharmaceuticals . For instance, 7-Bromo-4-chloro-1H-indazol-3-amine, a similar compound, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
Mode of Action
It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment . In the case of Linifanib, another indazole derivative, it binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
Indazole derivatives are known to have a wide variety of medicinal applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 20968 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known that indazole derivatives can have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
4-Chloro-1-propyl-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation. This compound has been observed to affect the expression of genes related to cell cycle regulation and metabolic processes . Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, toxic or adverse effects can occur . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on the liver, kidneys, and other organs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, affecting its activity and function. The distribution of this compound within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes .
Properties
IUPAC Name |
4-chloro-1-propylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13-14/h3-5H,2,6H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNMNFGKBFZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=CC=C2)Cl)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650970 | |
Record name | 4-Chloro-1-propyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-46-1 | |
Record name | 4-Chloro-1-propyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959240-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-propyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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